2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O2/c1-24-17-10-14(20)5-6-15(17)16-7-8-18(23)22(21-16)11-12-3-2-4-13(19)9-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGRNTSAXDGXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrFNO
- Molecular Weight : 364.21 g/mol
This compound features a bromobenzyl group and a fluoro-methoxyphenyl moiety, which are significant for its biological interactions.
Antitumor Activity
Recent studies have indicated that pyridazinone derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound were evaluated for their ability to inhibit the proliferation of various cancer cell lines.
- Cell Line Studies :
Antimicrobial Activity
The antimicrobial potential of pyridazinones has also been explored. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Testing Methods :
- Broth microdilution methods were employed to assess antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Results indicated that some derivatives exhibited notable antibacterial effects, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- DNA Binding : Similar compounds have been reported to bind preferentially to the minor groove of DNA, inhibiting DNA-dependent enzymes and disrupting cellular proliferation .
- Enzyme Inhibition : The presence of halogen substituents (bromine and fluorine) may enhance binding affinity to target enzymes involved in cancer progression or bacterial metabolism.
Case Studies
- Antitumor Efficacy :
- Antimicrobial Testing :
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyridazinone derivatives exhibit anticancer properties. For instance, compounds similar to 2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one have been studied for their ability to inhibit tumor growth. A study demonstrated that certain pyridazinones can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study : A derivative of pyridazinone was tested on various cancer cell lines, showing a significant reduction in cell viability with an EC50 value indicating potent activity.
| Compound | Cell Line | EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Pyridazinone X | MCF-7 (Breast) | 0.5 | Induction of apoptosis |
| Pyridazinone Y | A549 (Lung) | 0.8 | Inhibition of proliferation |
2. Anti-inflammatory Properties
Pyridazinones are also being explored for their anti-inflammatory effects, particularly as receptor agonists for formyl peptide receptors (FPRs). The compound has shown potential in modulating immune responses, which could be beneficial in treating inflammatory diseases.
Case Study : A study evaluated the activity of pyridazinone derivatives on neutrophil chemotaxis, revealing that certain compounds significantly enhanced FPR-mediated responses .
| Compound | FPR Activation (EC50 μM) | Efficacy (%) |
|---|---|---|
| Compound A | 0.6 | 85 |
| Compound B | 1.0 | 75 |
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of pyridazinone compounds. Their ability to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases.
Case Study : In vitro studies demonstrated that these compounds can protect neuronal cells from oxidative stress-induced damage, suggesting a role in conditions like Alzheimer's disease.
Comparison with Similar Compounds
Structural Comparison
Pyridazinone derivatives share a common scaffold but differ in substituents, which dictate their properties. Key structural analogs include:
*Estimated based on substitution (bromine replaces chlorine in ).
Key Observations :
- Substituent Positioning : The 4-fluoro-2-methoxyphenyl group in the target compound introduces steric hindrance and electronic modulation, which could alter receptor selectivity compared to analogs with single substituents .
Q & A
Q. How to analyze conflicting cytotoxicity data across studies?
- Meta-Analysis : Aggregate data from ≥3 independent studies using random-effects models.
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
